

Spectroscopic Profile of Tetrarhodium Dodecacarbonyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **tetrarhodium dodecacarbonyl** (Rh₄(CO)₁₂), a pivotal cluster compound in catalysis and organometallic chemistry. This document is intended to serve as a practical resource, presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating analytical workflows.

Introduction

Tetrarhodium dodecacarbonyl is a dark-red crystalline solid with the chemical formula Rh₄(CO)₁₂.[1] Its structure consists of a tetrahedral core of four rhodium atoms, coordinated by nine terminal and three bridging carbonyl ligands.[1] This arrangement gives rise to a complex and informative spectroscopic signature, which is crucial for its characterization and for understanding its reactivity in various chemical transformations. This guide delves into the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data available for this compound.

Spectroscopic Data

The spectroscopic data for **tetrarhodium dodecacarbonyl** are summarized below. These data are essential for confirming the identity and purity of the compound, as well as for studying its dynamic behavior in solution.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for probing the vibrational modes of the carbonyl ligands in Rh₄(CO)₁₂. The positions of the C-O stretching bands are sensitive to the coordination mode of the carbonyls (terminal or bridging).

Table 1: Infrared Spectroscopic Data for Tetrarhodium Dodecacarbonyl

Wavenumber (cm ⁻¹)	Assignment	Solvent/Matrix	Reference
2075	Terminal CO	n-hexane	[2]
2069	Terminal CO	n-hexane	[2]
2044	Terminal CO	n-hexane	[2]
2042	Terminal CO	n-hexane	[2]
1885	Bridging CO	n-hexane	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of Rh₄(CO)₁₂ in solution. Due to the fluxional nature of the carbonyl ligands at room temperature, variable-temperature NMR studies are often required to resolve the distinct carbonyl environments.

Table 2: 13C Nuclear Magnetic Resonance Data for Tetrarhodium Dodecacarbonyl

Chemical Shift (ppm)	Assignment	Solvent	Temperature	Reference
183.4	Terminal CO	CD ₂ Cl ₂	Low Temperature	
184.5	Terminal CO	CD ₂ Cl ₂	Low Temperature	
185.6	Terminal CO	CD ₂ Cl ₂	Low Temperature	
227.1	Bridging CO	CD ₂ Cl ₂	Low Temperature	

Table 3: 103Rh Nuclear Magnetic Resonance Data for Tetrarhodium Dodecacarbonyl

Chemical Shift (ppm)	Assignment	Solvent	Temperature	Reference
-	Apical Rh	-	Low Temperature	[3]
-	Basal Rh	-	Low Temperature	[3]

Note: Specific chemical shift values for ¹⁰³Rh NMR of Rh₄(CO)₁₂ are not consistently reported in the literature due to the low sensitivity and wide chemical shift range of the ¹⁰³Rh nucleus. However, low-temperature studies show distinct resonances for the apical and basal rhodium atoms.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry of metal carbonyl clusters can be complex due to facile loss of carbonyl ligands. While detailed electron ionization (EI) mass spectra for Rh₄(CO)₁₂ are not readily available in the reviewed literature, the expected fragmentation pattern would involve the sequential loss of the twelve carbonyl ligands.

Table 4: Expected Fragmentation Pattern for **Tetrarhodium Dodecacarbonyl** in Mass Spectrometry

lon	m/z (calculated for ¹⁰³ Rh)	Description
[Rh4(CO)12]+	748	Molecular Ion
[Rh ₄ (CO) ₁₁] ⁺	720	Loss of 1 CO
[Rh4(CO)10]+	692	Loss of 2 CO
[Rh4(CO)9] ⁺	664	Loss of 3 CO
[Rh ₄ (CO) ₈] ⁺	636	Loss of 4 CO
[Rh4(CO)7]+	608	Loss of 5 CO
[Rh4(CO)6] ⁺	580	Loss of 6 CO
[Rh4(CO)5]+	552	Loss of 7 CO
[Rh4(CO)4] ⁺	524	Loss of 8 CO
[Rh ₄ (CO) ₃] ⁺	496	Loss of 9 CO
[Rh4(CO)2] ⁺	468	Loss of 10 CO
[Rh ₄ (CO)] ⁺	440	Loss of 11 CO
[Rh ₄] ⁺	412	Bare metal cluster

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline the typical experimental procedures for the spectroscopic analysis of **tetrarhodium dodecacarbonyl**.

Synthesis of Tetrarhodium Dodecacarbonyl

A common method for the synthesis of Rh₄(CO)₁₂ involves the reductive carbonylation of a rhodium salt.

Procedure:

• An aqueous solution of rhodium(III) chloride is treated with activated copper metal.

- The reaction is carried out under a carbon monoxide atmosphere.
- Alternatively, a methanolic solution of hydrated rhodium(III) chloride is treated with carbon monoxide to yield H[RhCl₂(CO)₂], which is then carbonylated in the presence of sodium citrate.[1]
- The resulting dark-red crystalline solid is then purified by recrystallization.

Infrared (IR) Spectroscopy Protocol

Sample Preparation:

- A solution of tetrarhodium dodecacarbonyl is prepared in a suitable solvent, typically a non-polar solvent like n-hexane, to a concentration of approximately 1-5 mg/mL.
- The solution is transferred to a liquid-sealed IR cell with appropriate window material (e.g., CaF₂ or KBr).

Data Acquisition:

- A background spectrum of the pure solvent is recorded.
- The spectrum of the sample solution is then acquired.
- The final spectrum is obtained by subtracting the solvent background from the sample spectrum.
- For in-situ studies, the sample is placed in a high-pressure, variable-temperature IR cell.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation:

- Approximately 5-10 mg of tetrarhodium dodecacarbonyl is dissolved in a deuterated solvent (e.g., CD₂Cl₂, CDCl₃) in an NMR tube.[6][7][8][9][10]
- The sample is thoroughly mixed to ensure homogeneity.[6]

 For low-temperature experiments, the sample is allowed to equilibrate at the desired temperature within the NMR spectrometer before data acquisition.

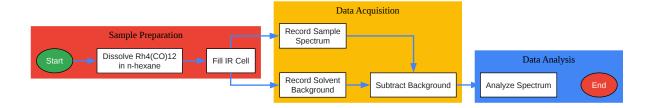
Data Acquisition:

- ¹³C NMR spectra are typically recorded with proton decoupling.
- For variable-temperature studies, spectra are acquired at a series of temperatures to observe the coalescence and sharpening of the carbonyl signals, indicative of the fluxional process.
- ¹⁰³Rh NMR spectra are often acquired using indirect detection methods, such as HMQC, due to the low sensitivity of the ¹⁰³Rh nucleus.[4][11][12]

Mass Spectrometry (MS) Protocol

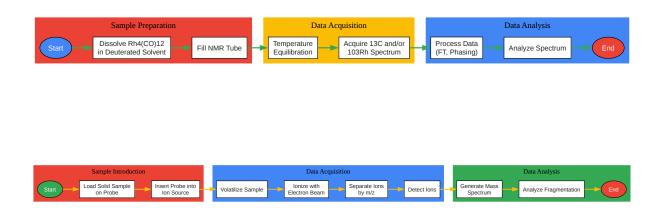
Sample Introduction:

- For electron ionization (EI), the solid sample is introduced directly into the ion source via a direct insertion probe.
- The probe is heated to volatilize the sample.


Data Acquisition:

- The sample is ionized by a beam of high-energy electrons (typically 70 eV).
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating the mass spectrum.

Visualizations


The following diagrams illustrate the experimental workflows for the spectroscopic analysis of **tetrarhodium dodecacarbonyl**.

Click to download full resolution via product page

Caption: Workflow for Infrared (IR) Spectroscopy of Rh₄(CO)₁₂.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

- 1. Tetrarhodium dodecacarbonyl Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (103Rh) Rhodium NMR [chem.ch.huji.ac.il]
- 5. Unraveling the Mysteries of the Platinum Group Elements with 103Rh Solid-State NMR Spectroscopy - MagLab [nationalmaglab.org]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. How To Prepare And Run An NMR Sample Blogs News [alwsci.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Tetrarhodium Dodecacarbonyl: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033637#spectroscopic-data-for-tetrarhodium-dodecacarbonyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com